molecular formula C19H15ClN6OS B3008191 N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894058-98-1

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3008191
CAS No.: 894058-98-1
M. Wt: 410.88
InChI Key: NNFSAJQUFSCLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazin core, a heterocyclic system known for its pharmacological relevance. The structure is further modified with:

  • A 3-chloro-2-methylphenyl group at the acetamide nitrogen, which introduces steric bulk and electron-withdrawing effects.
  • A sulfanyl bridge (-S-) linking the triazolo-pyridazin moiety to the acetamide group, contributing to conformational flexibility and hydrogen bonding .
  • Condensation of chlorinated intermediates with thiol-containing acetamides in the presence of a base (e.g., K₂CO₃) .
  • Crystallization techniques for purification, as described for structurally similar N-phenyl acetamides .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-14(20)5-2-6-15(12)22-18(27)11-28-19-24-23-17-8-7-16(25-26(17)19)13-4-3-9-21-10-13/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFSAJQUFSCLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylaniline, pyridine derivatives, and triazolopyridazine intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methyl groups.

    Cyclization: reactions to form the triazolopyridazine core.

    Thioether formation: to link the sulfanyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Halogen substitution reactions to modify the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs (Table 1) share the triazolo-pyridazin or triazole core but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Key Structural Analogues and Substituent Analysis

Compound ID / Name Core Structure Key Substituents Physicochemical Implications
Target Compound Triazolo[4,3-b]pyridazin 3-chloro-2-methylphenyl, pyridin-3-yl Enhanced lipophilicity (Cl, CH₃); π-π interactions (pyridine)
891117-12-7: 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazin 4-ethoxyphenyl, 3-methyl Increased solubility (ethoxy group); reduced steric hindrance (CH₃)
573948-03-5: N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4H-1,2,4-triazol Pyrazin-2-yl, 4-ethyl Electron-deficient pyrazine may reduce stability; ethyl group enhances metabolic resistance
894063-52-6: N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Triazolo[4,3-b]pyridazin Furan-2-carboxamide Polar furan oxygen improves solubility but may reduce membrane permeability

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15ClN6S\text{C}_{16}\text{H}_{15}\text{ClN}_{6}\text{S}

This compound features a chloro-substituted aromatic ring and a triazolo-pyridazine moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression. In particular, the triazolo-pyridazine derivatives have been evaluated for their inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The binding affinity of these compounds to the ATP-binding site of c-Met is crucial for their effectiveness as therapeutic agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cell lines:

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2Not Detected

These results indicate that the compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, which are representative models for lung and breast cancer, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights several key modifications that enhance biological activity:

  • Chloro Substitution : The presence of chlorine at the 3-position on the phenyl ring appears to enhance potency.
  • Pyridinyl Group : The incorporation of a pyridinyl moiety is essential for maintaining activity against c-Met.
  • Triazole Linkage : The triazole structure contributes to the overall binding affinity and selectivity towards c-Met kinase.

Case Study 1: Inhibition of c-Met Kinase

A study focused on various triazolo-pyridazine derivatives demonstrated that this compound exhibited an IC50 value comparable to Foretinib (a known c-Met inhibitor), suggesting its potential as a therapeutic agent in treating cancers characterized by c-Met overexpression .

Case Study 2: Apoptosis Induction

Further investigations revealed that this compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase. This dual mechanism may contribute to its effectiveness as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.